molecular formula C18H18N4O3S B10969522 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B10969522
M. Wt: 370.4 g/mol
InChI Key: GERJMLMVNXLWIT-UHFFFAOYSA-N
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Description

N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that features a benzoxadiazole core, a morpholine ring, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the formation of the benzoxadiazole core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization. The morpholine ring is then introduced via nucleophilic substitution, and the phenylsulfanyl group is added through a thiolation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzoxadiazole core can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzoxadiazole core can interact with various enzymes and receptors, while the morpholine ring and phenylsulfanyl group can modulate its binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-THIOPHENECARBOXAMIDE
  • N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • 3,5-DIMETHYL-N-(4-MORPHOLIN-4-YL-2,1,3-BENZOXADIAZOL-7-YL)-1,2-OXAZOLE-4-CARBOXAMIDE

Uniqueness

N-[7-(4-MORPHOLINYL)-2,1,3-BENZOXADIAZOL-4-YL]-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the combination of its benzoxadiazole core, morpholine ring, and phenylsulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-phenylsulfanylacetamide

InChI

InChI=1S/C18H18N4O3S/c23-16(12-26-13-4-2-1-3-5-13)19-14-6-7-15(18-17(14)20-25-21-18)22-8-10-24-11-9-22/h1-7H,8-12H2,(H,19,23)

InChI Key

GERJMLMVNXLWIT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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